molecular formula C17H24N2O3 B4747950 3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide

3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide

Cat. No. B4747950
M. Wt: 304.4 g/mol
InChI Key: QFPBVNAIEOUTEG-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound belongs to the family of benzamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide is not fully understood, but it is believed to act as a dopamine D3 receptor antagonist. This receptor is involved in the regulation of dopamine levels in the brain, and its blockade by 3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide may lead to an increase in dopamine release, which can improve symptoms associated with Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide has been found to have several biochemical and physiological effects in preclinical studies. The compound has been shown to increase dopamine release in the brain, which can improve symptoms associated with Parkinson's disease and schizophrenia. 3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide has also been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. However, the compound has a relatively short half-life, which may limit its effectiveness in clinical settings. Additionally, more research is needed to determine the optimal dosage and administration route for 3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide.

Future Directions

There are several future directions for research on 3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide. One potential area of study is the development of more potent and selective derivatives of 3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide that can be used as therapeutic agents. Another area of research is the investigation of the long-term effects of 3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide on dopamine receptor function and the potential for the development of tolerance. Finally, more research is needed to determine the safety and efficacy of 3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide in clinical trials.

Scientific Research Applications

3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide has been studied for its potential therapeutic applications in various medical conditions, including Parkinson's disease, schizophrenia, and drug addiction. The compound has shown promising results in preclinical studies and has been found to be effective in reducing symptoms associated with these conditions.

properties

IUPAC Name

3-methoxy-N-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-6-3-4-11-19(13)16(20)9-10-18-17(21)14-7-5-8-15(12-14)22-2/h5,7-8,12-13H,3-4,6,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPBVNAIEOUTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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